molecular formula C11H16BrClN4O B7885862 5-bromo-2-chloro-N-(3-morpholin-4-ylpropyl)pyrimidin-4-amine

5-bromo-2-chloro-N-(3-morpholin-4-ylpropyl)pyrimidin-4-amine

Cat. No.: B7885862
M. Wt: 335.63 g/mol
InChI Key: YWFGOLTWODIUQF-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-(3-morpholin-4-ylpropyl)pyrimidin-4-amine is a chemical compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and agricultural science. This compound is known for its role as an intermediate in the synthesis of other biologically active molecules, particularly those used in the treatment of proliferative diseases.

Preparation Methods

The synthesis of 5-bromo-2-chloro-N-(3-morpholin-4-ylpropyl)pyrimidin-4-amine typically involves multiple steps. . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as iron(III) chloride to facilitate the halogenation process.

Chemical Reactions Analysis

5-bromo-2-chloro-N-(3-morpholin-4-ylpropyl)pyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation with hydrogen peroxide can introduce hydroxyl groups, while reduction with lithium aluminum hydride can remove halogen atoms.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(3-morpholin-4-ylpropyl)pyrimidin-4-amine involves its role as a CDK4 inhibitor. By binding to the active site of CDK4, it prevents the phosphorylation of the retinoblastoma protein, thereby inhibiting cell cycle progression from the G1 to the S phase . This action effectively halts the proliferation of cancer cells, making it a valuable compound in oncology research.

Comparison with Similar Compounds

Similar compounds to 5-bromo-2-chloro-N-(3-morpholin-4-ylpropyl)pyrimidin-4-amine include:

    Palbociclib: A CDK4/6 inhibitor used in the treatment of breast cancer.

    Ribociclib: Another CDK4/6 inhibitor with similar applications in oncology.

    Abemaciclib: A CDK4/6 inhibitor with a broader spectrum of activity against various cancers.

What sets this compound apart is its specific structural features that make it a versatile intermediate for synthesizing these and other related compounds .

Properties

IUPAC Name

5-bromo-2-chloro-N-(3-morpholin-4-ylpropyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrClN4O/c12-9-8-15-11(13)16-10(9)14-2-1-3-17-4-6-18-7-5-17/h8H,1-7H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFGOLTWODIUQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC2=NC(=NC=C2Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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